5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is a complex organic compound that features a unique combination of a phenyl group, a hydroxymethyl group, and a thio-adenosine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine typically involves multi-step organic reactions. One common method includes the reaction of 2-(Hydroxymethyl)phenyl thiol with adenosine derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or methanol and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-formylphenyl derivatives, while reduction can produce 2-(hydroxymethyl)phenyl derivatives .
Scientific Research Applications
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)phenyl derivatives: These compounds share the hydroxymethylphenyl group and exhibit similar chemical reactivity.
Thio-adenosine derivatives: Compounds with thio-adenosine moieties have comparable biological activities and synthetic applications.
Uniqueness
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
Properties
Molecular Formula |
C17H19N5O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[2-(hydroxymethyl)phenyl]sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(25)13(24)10(26-17)6-27-11-4-2-1-3-9(11)5-23/h1-4,7-8,10,13-14,17,23-25H,5-6H2,(H2,18,19,20)/t10-,13-,14-,17-/m1/s1 |
InChI Key |
TXTXBMWPARVPCP-IWCJZZDYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.